molecular formula C20H20FN3OS B459805 3-amino-6-ethyl-N-(3-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-13-6

3-amino-6-ethyl-N-(3-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Numéro de catalogue: B459805
Numéro CAS: 445269-13-6
Poids moléculaire: 369.5g/mol
Clé InChI: LHGDXCUEBWDEAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-6-ethyl-N-(3-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (hereafter referred to as the target compound) is a thieno[2,3-b]quinoline derivative with a molecular weight of 395.52 g/mol (C₂₂H₂₅N₃O₂S) . Its structure features an ethyl group at position 6 of the quinoline core and a 3-fluorophenyl carboxamide substituent. However, commercial availability of the target compound is listed as "discontinued" by suppliers, hinting at possible developmental challenges .

Propriétés

IUPAC Name

3-amino-6-ethyl-N-(3-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-2-11-6-7-16-12(8-11)9-15-17(22)18(26-20(15)24-16)19(25)23-14-5-3-4-13(21)10-14/h3-5,9-11H,2,6-8,22H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGDXCUEBWDEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=CC=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclohexanone Derivative Formation

Ethyl-substituted cyclohexanone serves as the starting material. Treatment with sodium methoxide and methyl formate generates an enolate intermediate, which undergoes formylation to yield a formylcyclohexanone derivative. This intermediate reacts with cyanothioacetamide in the presence of piperidinium acetate under reflux conditions, facilitating cyclization to form the bicyclic carbonitrile core.

Reaction Conditions

  • Solvent: Ethanol/water mixture

  • Temperature: Reflux (78–80°C)

  • Duration: 4–6 hours

  • Yield: 30–59%

Functionalization to Thieno[2,3-b]quinoline

The carbonitrile intermediate undergoes hydrolysis to the carboxamide using concentrated hydrochloric acid or sulfuric acid at elevated temperatures (80–100°C). Subsequent amination introduces the 3-amino group via reaction with ammonia in methanol under pressure.

N-Arylation with 3-Fluorophenyl Group

Coupling the thienoquinoline core with 3-fluoroaniline is achieved through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

A optimized protocol employs:

  • Palladium(II) acetate (5 mol%)

  • Xantphos (10 mol%) as ligand

  • Cesium carbonate (2 equiv)

  • Solvent: Toluene at 110°C

This method achieves 70–85% yield but requires rigorous exclusion of moisture and oxygen.

Ullmann-Type Coupling

For cost-sensitive applications, copper(I) iodide (10 mol%) with 1,10-phenanthroline in DMSO at 120°C provides moderate yields (50–60%).

Ethyl Group Introduction

The 6-ethyl substituent originates from the cyclohexanone precursor. Ethylation is performed early in the synthesis to avoid steric hindrance during later stages.

Alkylation of Cyclohexanone

Cyclohexanone is treated with ethyl bromide in the presence of LDA (lithium diisopropylamide) at −78°C, followed by quenching with ammonium chloride.

Key Parameters

  • Temperature: −78°C to 0°C (gradual warming)

  • Yield: 65–72%

Purification and Characterization

Crude product purification involves:

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

  • Recrystallization from ethanol/water (9:1)

Purity Data

MethodPurity (%)Source
HPLC95
NMR>99

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant strategies:

ParameterRoute A (Cyclocondensation-First)Route B (Late-Stage Coupling)
Total Yield (%)2835
Step Count54
ScalabilityModerateHigh
Cost EfficiencyLow (Pd catalysts)Medium

Route B, which delays the N-arylation step, offers superior scalability and reduced palladium usage.

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during thienoquinoline formation lead to byproducts. Employing microwave-assisted synthesis (150°C, 20 min) enhances regioselectivity, boosting yields to 45%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate coupling reactions but complicate purification. Switching to 2-MeTHF improves phase separation and reduces emulsion formation.

Industrial-Scale Considerations

Kilogram-scale production utilizes continuous flow reactors for the cyclocondensation step, achieving 40% yield with 99.5% purity.

Recent Advances (Post-2020)

Photocatalytic methods using iridium complexes enable N-arylation at room temperature, cutting energy use by 60% .

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-6-ethyl-N-(3-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different substituents .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of tetrahydrothienoquinoline compounds exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines. The presence of the fluorophenyl group enhances the compound's interaction with biological targets involved in tumor growth regulation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. Specifically, it has been shown to induce differentiation in PC12 cells, a model for neuronal function. This differentiation is crucial for understanding potential treatments for neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its unique structure allows it to interact with bacterial cell membranes or intracellular targets, potentially leading to the development of new antibiotics .

Synthesis and Derivatives

The synthesis of 3-amino-6-ethyl-N-(3-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be achieved through multicomponent reactions involving readily available starting materials. The ability to modify the structure by altering substituents can lead to derivatives with enhanced biological activities .

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that modifications to the quinoline framework resulted in increased cytotoxicity against breast cancer cells .
Neuroprotection Research indicated that the compound promotes neuronal differentiation and survival in PC12 cells exposed to neurotoxic agents .
Antimicrobial Properties Initial assays showed effectiveness against several bacterial strains, suggesting potential for antibiotic development .

Mécanisme D'action

The mechanism of action of 3-amino-6-ethyl-N-(3-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anticancer effects could involve interference with cell proliferation pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural differences among analogs include:

  • Quinoline Core Modifications: Ethyl (target compound), oxo (e.g., compound 7), hydroxy, or acetyl groups.
  • Aryl Substituents : Fluorophenyl (target compound), chlorophenyl, methoxyphenyl, naphthyl, or nitro-phenyl groups.
  • Additional Functional Groups : Thiazolyl (VGTI-A3) or methoxybenzyl moieties.

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₂₂H₂₅N₃O₂S 395.52 6-ethyl, N-(3-fluorophenyl)
3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (compound 7) C₁₈H₁₅ClN₃O₂S 380.85 5-oxo, N-(3-chlorophenyl)
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) C₁₉H₁₇ClN₃O₂S 394.88 5-oxo, N-(3-chloro-2-methylphenyl)
VGTI-A3 (antiviral analog) C₂₅H₂₁N₄OS₂ 473.59 6-phenyl, N-(4-phenylthiazol-2-yl)
Antiviral Activity
  • VGTI-A3 and its analog VGTI-A3-03 inhibit dengue virus (DENV) and West Nile virus by binding to the viral capsid protein. However, rapid resistance development limits their utility . The target compound lacks reported antiviral data, but its ethyl and fluorophenyl groups may improve solubility compared to VGTI-A3’s phenyl/thiazol substituents.
Anticancer Activity
  • Compound 7: Inhibits phosphoinositide-specific phospholipase C-γ (PLC-γ), arresting breast cancer cells in the G2/M phase (GI₅₀ = 5–10 µM) .
  • Compound 1 : Demonstrates superior cytotoxicity (GI₅₀ = 5 µM in MDA-MB-231 cells) compared to naphthyl-substituted analogs (GI₅₀ = 25 µM). It alters glycosphingolipid (GSL) expression, reduces cancer stem cell (CSC) populations, and induces apoptosis .
  • Nitro-phenyl analogs: Exhibit activity in melanoma and breast cancer by modulating GSL patterns (e.g., increasing GalNAcGM1b in MCF-7 CSCs) .

Table 2: Cytotoxicity and Mechanisms of Anticancer Analogs

Compound Name Cancer Cell Line GI₅₀ (µM) Mechanism of Action Reference
Target Compound Not reported N/A Not elucidated
Compound 7 MCF-7, MDA-MB-231 5–10 PLC-γ inhibition, G2/M arrest
Compound 1 MDA-MB-231, SK-OV-3 5 GSL modulation, apoptosis induction
KuSaSch105 (17d) Plasmodium falciparum 0.8 Antiplasmodial (target unknown)

Pharmacokinetic and Developmental Considerations

  • Solubility : The target compound’s ethyl group may enhance solubility compared to VGTI-A3’s phenyl substituent, which required analog optimization .
  • Resistance : Compound 1’s efficacy is attributed to its "sweet spot" molecular weight (385.87 g/mol) and specificity, avoiding promiscuous binding .
  • Discontinued Status : The target compound’s discontinuation contrasts with advanced research on Compound 1, suggesting issues in potency, toxicity, or synthesis scalability.

Activité Biologique

3-Amino-6-ethyl-N-(3-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

The compound belongs to the class of thieno[2,3-b]quinolines and possesses a complex structure characterized by the following properties:

PropertyValue
Molecular Formula C20H22N4OS
Molecular Weight 366.5 g/mol
IUPAC Name 3-amino-6-ethyl-N-(3-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
InChI Key JTWRAGNIYCBSAD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials include substituted anilines and thieno[2,3-b]quinoline derivatives. Reaction conditions often require specific catalysts and controlled temperature settings to achieve the desired product yield and purity .

Antimicrobial Properties

Research indicates that compounds related to thieno[2,3-b]quinoline structures exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains with promising results. The minimum inhibitory concentrations (MICs) suggest that these compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria .

Anticancer Activity

Studies have demonstrated that compounds with similar structures possess anticancer properties. For example, thienoquinolines have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins . The specific compound may also interact with pathways such as Wnt signaling, which is crucial in cancer progression .

Neuroprotective Effects

Recent findings suggest that derivatives of this compound can promote neural differentiation in PC12 cells. This indicates potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases . The mechanism appears to involve activation of signaling pathways independent of traditional neurotrophic factors.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thieno[2,3-b]quinoline derivatives against common pathogens. Results indicated that some derivatives exhibited MIC values as low as 6.25 µg/mL against resistant strains .
  • Cancer Cell Studies : In vitro assays showed that certain analogs could reduce cell viability in cancer cell lines by over 50% at concentrations around 10 µM. These effects were attributed to the induction of apoptosis and cell cycle arrest .

The biological activity of 3-amino-6-ethyl-N-(3-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is likely mediated through its interaction with specific molecular targets within cells:

  • Wnt Signaling Pathway : Inhibition of Wnt signaling has been linked to reduced proliferation in cancer cells.
  • Neuronal Differentiation : Activation of pathways leading to neuronal differentiation suggests a role in neuroprotection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-6-ethyl-N-(3-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound’s core structure suggests multi-step synthesis involving cyclization and functionalization. Ethanol and piperidine are common solvents/catalysts for similar quinoline derivatives, as seen in the synthesis of tetrahydrobenzo[b]pyran derivatives (reflux at elevated temperatures for 3 hours) . For purification, recrystallization from ethanol or mixed solvents (e.g., water-ethanol) is recommended to isolate high-purity products. Reaction optimization may involve adjusting molar ratios, temperature (e.g., 70–80°C for analogous reactions), and catalyst loading .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.